Molecular Weight and Hydrogen‑Bond Acceptor Count Differentiate Physicochemical Handling from Non‑Phosphorylated Parent
Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate carries a molecular weight of 214.16 Da and five hydrogen‑bond acceptor sites, compared with 138.12 Da and four H‑bond acceptors for the non‑phosphorylated scaffold methyl pyrimidine‑2‑carboxylate (CAS 34253‑03‑7) [1]. The additional 76 Da mass and extra H‑bond acceptor arise exclusively from the dimethylphosphoryl substituent, which also increases the number of rotatable bonds from two to three [1]. These differences directly impact reversed‑phase chromatographic retention, predicted lipophilicity, and solid‑state packing—parameters that govern purification strategy and formulation compatibility.
| Evidence Dimension | Molecular weight and hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | MW 214.16 Da; 5 H‑bond acceptors; 3 rotatable bonds |
| Comparator Or Baseline | Methyl pyrimidine‑2‑carboxylate (CAS 34253‑03‑7): MW 138.12 Da; 4 H‑bond acceptors; 2 rotatable bonds |
| Quantified Difference | ΔMW = +76.04 Da (+55%); ΔHBA = +1; Δ rotatable bonds = +1 |
| Conditions | Data extracted from PubChem and ChemSpider entries for each compound |
Why This Matters
The 55% increase in molecular weight and additional H‑bond acceptor alter reversed‑phase retention time by minutes under gradient conditions, meaning that generic substitution would require re‑optimization of all chromatographic purification and analytical methods.
- [1] PubChem Compound Summary. Methyl 5-dimethylphosphorylpyrimidine-2-carboxylate; MW 214.16 g·mol⁻¹, 5 H‑bond acceptors, 3 rotatable bonds. View Source
